molecular formula C12H13BrS B8279047 1-(2-Bromocyclopenten-1-yl)-4-(methylthio)benzene

1-(2-Bromocyclopenten-1-yl)-4-(methylthio)benzene

Cat. No.: B8279047
M. Wt: 269.20 g/mol
InChI Key: GYDGTIWKUWUOIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromocyclopenten-1-yl)-4-(methylthio)benzene is a useful research compound. Its molecular formula is C12H13BrS and its molecular weight is 269.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13BrS

Molecular Weight

269.20 g/mol

IUPAC Name

1-(2-bromocyclopenten-1-yl)-4-methylsulfanylbenzene

InChI

InChI=1S/C12H13BrS/c1-14-10-7-5-9(6-8-10)11-3-2-4-12(11)13/h5-8H,2-4H2,1H3

InChI Key

GYDGTIWKUWUOIJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=C(CCC2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under nitrogen, 36.4 g (161 mmol) of 1,2-dibromocyclopentene (Aldrich) was reacted with 18.0 g (107 mmol) of 4-methylthiophenylboronic acid (Step 1) in 550 mL of toluene, 365 mL of ethanol, and 235 mL of 2M Na2CO3 in the presence of 6.0 g (5 mol %) of Pd(PPh3)4. The reaction was vigorously stirred at reflux overnight and concentrated in vacuo. The residue was dissolved in ethyl acetate and washed with water, dried (MgSO4), and reconcentrated. Purification by silica gel chromatography (Waters Prep-500) with hexane gave 9.39 g (22%) of 1-(2-bromocyclopenten-1-yl)-4-(methylthio)benzene (38 in Synthetic Scheme X when R5 =SCH3 and R1, R2, R3, R4, R6, and R7 =H) as a solid: mp 52°-54° C.; NMR (CDCl3) d 1.98-2.09 (m, 2H), 2.50 (s, 3H), 2.70-2.78 (m, 2H), 2.80-2.89 (m, 2H), 7.24 (d, J=8 Hz, 2H), 7.55 (d, J=8 Hz, 2H).
Quantity
36.4 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
235 mL
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
365 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One

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